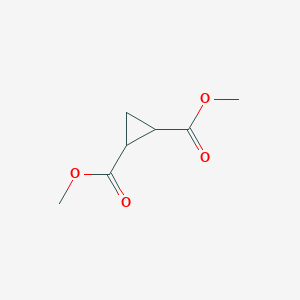

Dimethyl cyclopropane-1,2-dicarboxylate

Description

Significance of Cyclopropane (B1198618) Derivatives as Versatile Synthetic Intermediates

Cyclopropane derivatives, including dimethyl cyclopropane-1,2-dicarboxylate, are highly valued as versatile intermediates in organic synthesis. researchgate.net Their importance stems from the unique combination of conformational rigidity and high ring strain, which imparts distinctive chemical reactivity. nih.gov The strained three-membered ring can act as a "spring-loaded" functional group, readily participating in ring-opening reactions under relatively mild conditions to generate linear, highly functionalized products. researchgate.netrsc.org This reactivity provides a powerful tool for constructing complex molecular frameworks that would be challenging to assemble through other methods. rsc.org

The incorporation of a cyclopropane ring into a molecule can enhance metabolic stability and modulate molecular conformation, which is of particular interest in medicinal chemistry and drug discovery. rsc.orgnih.gov Many natural products and pharmaceutical agents contain the cyclopropane motif, highlighting its biological relevance. nih.govnih.gov Consequently, synthetic methods that generate cyclopropane derivatives are crucial for accessing these important classes of molecules. nd.edu Donor-acceptor (D-A) cyclopropanes, a class to which this compound belongs, are especially useful as they can undergo formal cycloaddition reactions to form five-, six-, or seven-membered ring systems, further expanding their synthetic utility. mdpi.com

Table 1: Applications of Cyclopropane Derivatives in Synthesis

| Application Area | Description | Key Feature Utilized |

| Ring-Opening Reactions | The strained ring is opened to yield linear, stereodefined carbon chains. | High ring strain, C-C bond activation |

| Formal Cycloadditions | Acts as a three-carbon (C3) building block to construct larger rings (e.g., cyclopentanes, cyclohexanes). mdpi.comnih.gov | Ring strain, Donor-Acceptor properties |

| Medicinal Chemistry | Incorporated into drug candidates to improve properties like metabolic stability and receptor binding affinity. nih.gov | Conformational rigidity, unique 3D shape |

| Natural Product Synthesis | Used as a key intermediate in the total synthesis of complex, biologically active natural products. nd.edu | Versatile reactivity, stereochemical control |

Historical Trajectory and Evolution of Cyclopropane-1,2-dicarboxylate Chemistry

The chemistry of cyclopropane carboxylates dates back to the late 19th century. One of the earliest preparations of a related structure, diethyl cyclopropane-1,1-dicarboxylate, was reported by W. H. Perkin in 1884 through the reaction of diethyl malonate with 1,2-dibromoethane (B42909). google.com While this established a foundational method for cyclopropane ring formation, the synthesis of 1,2-disubstituted systems followed a distinct evolutionary path.

Early methods for preparing cyclopropane-1,2-dicarboxylates often involved multi-step sequences and produced modest yields. The development of new synthetic strategies has been crucial for improving efficiency and stereochemical control. For instance, the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione has been used to produce cis-cyclopropane-1,2-dicarboxylic acid and its monoester derivatives. tandfonline.com A significant advancement in the field was the development of Michael-initiated ring closure (MIRC) reactions, where a nucleophile adds to an electron-deficient alkene containing a leaving group, followed by intramolecular cyclization. rsc.org

More recent advancements have focused on catalytic methods to control the stereochemistry of the final product. Transition-metal catalysts, particularly those based on rhodium and copper, are widely used for the cyclopropanation of alkenes with diazoacetates. acs.org While achieving high enantioselectivity in the synthesis of donor-acceptor cyclopropanes like this compound initially proved challenging, the development of specialized chiral ligands has led to significant improvements. acs.org The use of phase-transfer catalysis has also provided an efficient route for the synthesis of certain cyclopropane dicarboxylates, overcoming some disadvantages of earlier methods that required strictly anhydrous conditions or produced low yields. orgsyn.orggoogle.com

Table 2: Evolution of Synthetic Methods for Cyclopropane Dicarboxylates

| Era | Method | Description | Typical Reagents |

| Late 19th Century | Intramolecular Condensation | W. H. Perkin's synthesis of a 1,1-dicarboxylate. google.com | Diethyl malonate, 1,2-dibromoethane, sodium ethylate |

| Mid 20th Century | Condensation Reactions | Reaction of sodiomalonate esters with dihalo-butenes to form vinylcyclopropane (B126155) dicarboxylates. google.com | Ethyl sodiomalonate, 1,4-dibromo-2-butene |

| Late 20th Century | Phase-Transfer Catalysis | Improved yields and milder conditions for cyclization. orgsyn.org | Diethyl malonate, 1,2-dibromoethane, NaOH, phase-transfer catalyst |

| Late 20th/21st Century | Metal-Catalyzed Cyclopropanation | Use of transition metals to decompose diazo compounds for carbene transfer to alkenes. acs.org | Diazoacetates, alkenes, Rh(II) or Cu(I) catalysts |

| Contemporary | Asymmetric Catalysis | Employment of chiral ligands to achieve high enantiomeric excess in the cyclopropane product. rsc.orgacs.org | Chiral Rh(II) catalysts, chiral auxiliaries |

Fundamental Basis of Reactivity in Strained Ring Systems within Cyclopropane-1,2-dicarboxylates

The reactivity of this compound is fundamentally governed by the immense strain within its three-membered ring. This strain energy, estimated to be around 27-29 kcal/mol for the parent cyclopropane, arises from two main sources: angle strain and torsional strain. masterorganicchemistry.comwikipedia.org

Angle Strain : The carbon atoms in cyclopropane are sp³-hybridized, preferring bond angles of 109.5°. However, the triangular geometry forces the internal C-C-C bond angles to be 60°, creating significant deviation from the ideal angle. wikipedia.org This results in poor overlap of the sp³ orbitals, leading to weaker, "bent" C-C bonds that have increased p-character. wikipedia.org

Torsional Strain : The hydrogen atoms on adjacent carbon atoms in cyclopropane are in a fully eclipsed conformation. Unlike in linear alkanes, rotation around the C-C bonds to relieve this strain is impossible due to the rigid ring structure, contributing further to the molecule's instability. masterorganicchemistry.com

This inherent strain makes cyclopropane rings susceptible to ring-opening reactions, as these processes release the stored potential energy. nih.gov In this compound, this intrinsic reactivity is further enhanced by the electronic effects of the two ester groups. The ester groups are electron-withdrawing (acceptors), which polarizes and weakens the adjacent C1-C2 bond. mdpi.com This "activation" lowers the energy barrier for ring cleavage. Such systems are known as donor-acceptor (D-A) cyclopropanes, where the strained cyclopropane ring itself can be considered the electron donor. mdpi.com The polarization of the C1-C2 bond makes these molecules susceptible to cleavage by thermal activation, Lewis acids, or transition metals, often leading to the formation of a 1,3-dipole intermediate that can be trapped in cycloaddition reactions. mdpi.com

Table 3: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Molecular Formula | Ring Strain (kcal/mol) | C-C-C Bond Angle | Source of Strain |

| Cyclopropane | C₃H₆ | ~27.6 - 29 | 60° | Angle and Torsional Strain masterorganicchemistry.comwikipedia.org |

| Cyclobutane | C₄H₈ | ~26.3 | 90° (planar) | Angle and Torsional Strain masterorganicchemistry.comwikipedia.org |

| Cyclopentane (B165970) | C₅H₁₀ | ~6.2 | ~105° (envelope) | Primarily Torsional Strain |

| Cyclohexane | C₆H₁₂ | ~0 | ~109.5° (chair) | Virtually Strain-Free |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVOSZYUSFDYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369155 | |

| Record name | dimethyl cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-28-3 | |

| Record name | dimethyl cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl cyclopropane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Cyclopropane 1,2 Dicarboxylate and Analogues

Classical and Established Synthetic Routes

Traditional methods for forming the cyclopropane (B1198618) ring often involve intramolecular reactions or modifications of pre-existing cyclopropane structures.

Intramolecular condensation reactions, particularly the Dieckmann condensation, represent a classical strategy for ring formation. masterorganicchemistry.com This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester. masterorganicchemistry.com The general mechanism begins with the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the second ester group within the same molecule. chemistrysteps.com

While highly effective for synthesizing stable five- and six-membered rings, the formation of highly strained three-membered rings like cyclopropanes via this method is generally unfavorable. chemistrysteps.comlibretexts.org The significant ring strain in a cyclopropane ring makes the cyclization step thermodynamically disfavored compared to the formation of larger rings. libretexts.orgkhanacademy.org For instance, the intramolecular aldol (B89426) condensation, a related reaction involving dicarbonyls, readily forms five- and six-membered rings, but the formation of three- or four-membered rings is rarely observed. libretexts.orgorganicchemistrytutor.com The synthesis of cyclopropane-1,1-dicarboxylic acid, a related precursor, has been achieved through the reaction of diethyl malonate with 1,2-dibromoethane (B42909), a method that avoids the challenges of an intramolecular condensation for this specific ring size. orgsyn.org

Hydrolysis of cyclopropane diesters serves as a straightforward method to access the corresponding dicarboxylic acids or monoesters, which are themselves useful synthetic intermediates. The hydrolysis of esters like dimethyl or diethyl cyclopropane-1,2-dicarboxylate can be catalyzed by either acid or base. nih.gov For example, subjecting methyl esters of cyclopropane carboxylic acids to hydrolysis with 3N hydrochloric acid can yield cyclopropyl (B3062369) carboxylic acids, although ring-opening side products can also form depending on the conditions and substitution pattern. researchgate.net

Selective hydrolysis to produce a monoester from a diester is also a valuable transformation. This can be achieved with high enantioselectivity using enzymatic methods. For example, pig liver esterase has been used for the selective hydrolysis of trans-1,2-bis(methoxycarbonyl)-3,3-dimethylcyclopropane, yielding a mono-acid mono-ester with high enantiomeric excess. lookchem.com Similarly, lipases can catalyze the cleavage of meso diesters of related cyclopropane structures with high enantioselectivity and chemical yield. lookchem.com These methods are key for producing chiral building blocks from racemic or meso starting materials. lookchem.comrsc.org

Advanced Cyclopropanation Strategies

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective chemical transformations, and the synthesis of cyclopropanes is a prime example. nih.gov These methods often involve the reaction of an alkene with a metal carbene species. wikipedia.org

One of the most powerful and versatile methods for constructing cyclopropane rings is the transition metal-catalyzed reaction of an alkene with a diazo compound. nih.gov In this process, the transition metal catalyst reacts with the diazo compound to generate a highly reactive metal carbene intermediate, which then transfers the carbene fragment to an alkene in a [2+1] cycloaddition to form the cyclopropane ring. wikipedia.org This approach is applicable to a wide range of alkenes, including electron-rich, neutral, and electron-poor substrates. wikipedia.org For the synthesis of dimethyl cyclopropane-1,2-dicarboxylate, this would typically involve the reaction of dimethyl maleate (B1232345) or fumarate (B1241708) with a diazoacetate, catalyzed by a suitable transition metal complex.

| Alkene Substrate | Carbene Source | Catalyst Type | Key Features |

| Dimethyl Maleate/Fumarate | Ethyl Diazoacetate | Rhodium(II) Complexes | High efficiency, stereoretention, compatibility with various functional groups. wikipedia.orgnih.gov |

| Various Olefins | Diazoacetates | Copper(I) and (II) Complexes | Historical significance, cost-effective, used in various ligand systems for stereocontrol. researchgate.netnih.gov |

| 1,3-Dienes | Dichloromethane | Cobalt(PDI) Complexes | Effective for non-stabilized carbenes, complementary to Simmons-Smith. purdue.edunih.gov |

This table provides a general overview of catalyst systems for cyclopropanation.

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for cyclopropanation reactions involving diazo compounds. wikipedia.org The reaction mechanism is believed to proceed through the formation of a rhodium carbene intermediate, which then reacts with the alkene in a concerted but potentially asynchronous manner to deliver the cyclopropane product. nih.gov A key advantage of rhodium-catalyzed systems is that the configuration of the starting alkene is generally retained in the cyclopropane product. wikipedia.org

The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations. nih.gov For example, dirhodium complexes with chiral carboxylate or carboxamidate ligands have been successfully used to synthesize optically active cyclopropanes, including those derived from electron-deficient alkenes. rsc.org Catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄ have shown high levels of asymmetric induction (up to 98% ee) in the cyclopropanation of various acrylates. nih.govrsc.org

Copper catalysts were among the first to be used for the cyclopropanation of olefins with diazo compounds and remain widely employed due to their effectiveness and lower cost compared to rhodium. wikipedia.orgresearchgate.net Both copper(I) and copper(II) salts can serve as active catalysts. acs.orgnih.gov The mechanism, similar to the rhodium-catalyzed variant, involves the formation of a copper carbene intermediate. researchgate.net

Computational and experimental studies suggest that the addition of the copper carbene to the alkene is a concerted, though highly asynchronous, step. researchgate.net The development of chiral ligands for copper, such as Schiff base or bis(oxazoline) (BOX) ligands, has led to significant advances in enantioselective copper-catalyzed cyclopropanations. researchgate.net These methodologies allow for the synthesis of valuable chiral cyclopropane derivatives from readily available starting materials. sci-hub.se Recent advancements have also explored copper-mediated intramolecular cyclopropanations that avoid the use of potentially hazardous diazo compounds, further expanding the utility of copper catalysis in this field. nih.govrsc.org

Transition Metal-Catalyzed Cyclopropanation

Applications of Other Metal Catalysts (e.g., Cobalt, Nickel)

Beyond the more common copper and rhodium catalysts, other transition metals like cobalt and nickel have been effectively employed in cyclopropanation reactions. Cobalt catalysis, in particular, has enabled the synthesis of dimethylcyclopropanes that were previously difficult to obtain in high yields using traditional methods.

A notable cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes utilizes Me₂CCl₂ as an isopropylidene source with zinc as a stoichiometric reductant. nih.gov This method generates gem-dimethylated vinylcyclopropanes. For instance, the reaction of ethyl (E)-5-methyl-2,4-hexadienoate with this system results in cyclopropanation at the less hindered internal alkene with a high trans selectivity of over 19:1. nih.gov The resulting vinylcyclopropane (B126155) products can serve as versatile intermediates for further transformations, such as ring-opening reactions. nih.gov

While less common for the direct synthesis of this compound, nickel catalysts are instrumental in subsequent transformations of related cyclopropane structures. For example, a vinylcyclopropane prepared via cobalt catalysis can undergo a nickel-catalyzed rearrangement. When heated in the presence of an IPr/Ni(COD)₂ catalyst, the vinylcyclopropane rearranges to a cyclopentene (B43876) product, demonstrating the activation of the less sterically hindered C-C bond of the cyclopropane ring by the nickel catalyst. nih.gov

Table 1: Cobalt-Catalyzed Dimethylcyclopropanation of a 1,3-Diene

| Substrate | Catalyst System | Product | Selectivity | Reference |

|---|

Ylide-Mediated Cyclopropanation Reactions

Ylide chemistry provides a powerful metal-free avenue to cyclopropanes. By acting as carbene equivalents, sulfur, phosphorus, and iodonium (B1229267) ylides react with Michael acceptors to form the three-membered ring.

Sulfur Ylide-Based Syntheses

The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds, known as the Corey-Chaykovsky reaction, is a cornerstone of cyclopropane synthesis. youtube.com The mechanism involves the conjugate addition of the ylide to the enone, followed by an intramolecular 3-exo-tet ring closure to form the cyclopropane and release a sulfide (B99878) or sulfoxide. youtube.comyoutube.com

Sulfonium ylides (e.g., dimethylsulfonium methylide) are generally less stable and more reactive, while sulfoxonium ylides (e.g., dimethylsulfoxonium methylide) are stabilized by the adjacent oxo group and are typically more selective. youtube.commdpi.com This difference in reactivity and stability dictates their application. For the synthesis of cyclopropyl derivatives from α,β-unsaturated esters like dimethyl maleate or fumarate, the more stable sulfoxonium ylides are often preferred. youtube.com The reaction proceeds via a stepwise mechanism where the initial nucleophilic attack of the ylide on the Michael acceptor is the rate-determining step. nih.gov

Table 2: Sulfur Ylide-Mediated Cyclopropanation

| Ylide Type | Typical Substrate | General Product | Key Feature | Reference |

|---|---|---|---|---|

| Sulfonium Ylide | Ketones, Aldehydes | Epoxides | More reactive, less stable | youtube.com |

Phosphorus Ylide Applications

While phosphorus ylides are most famously associated with the Wittig reaction for alkene synthesis, certain stabilized phosphorus ylides can participate in cyclopropanation reactions. A method has been described for synthesizing diastereomerically pure cyclopropanes from substituted 1,2-dioxines and stabilized phosphorus ylides. rsc.org In some cases, phosphorus ylides can also serve as precursors for generating other reactive species. For example, the reaction of a Wittig reagent (a phosphonium (B103445) ylide) with an iodosylarene can generate a monocarbonyl iodonium ylide in situ, which can then be used in cyclopropanation reactions, bypassing the need for potentially hazardous diazo compounds. uwaterloo.ca

Utility of Iodonium Ylides

Iodonium ylides, particularly those derived from 1,3-dicarbonyl compounds, are excellent carbene precursors for cyclopropane synthesis. researchgate.net They offer a milder alternative to traditional methods that use diazo compounds. uwaterloo.ca These ylides can be activated by metal catalysts or, notably, by visible light. uwaterloo.caresearchgate.net

A metal-free approach involves reacting iodonium ylides of 1,3-dicarbonyls with various alkenes, mediated by PhI(OAc)₂·Bu₄NI, to produce cyclopropanes in high yields. rsc.org Furthermore, research has shown that blue LED light can effectively activate an iodonium ylide to an excited state. uwaterloo.caresearchgate.net This excited species, behaving as a 1,2-diradical, can then react with an alkene to form the donor-acceptor cyclopropane system. researchgate.net This photochemical method avoids the use of transition metals and often proceeds under very mild conditions. uwaterloo.ca

Table 3: Iodonium Ylide-Mediated Cyclopropanation

| Ylide Precursor | Alkene Substrate | Activation Method | Product Type | Reference |

|---|---|---|---|---|

| Iodonium ylide of a 1,3-dicarbonyl | Styrene | PhI(OAc)₂·Bu₄NI | 1,1-diacylcyclopropane | rsc.org |

Michael Initiated Ring Closure (MIRC) Reactions

The Michael Initiated Ring Closure (MIRC) is a powerful and widely used strategy for constructing cyclopropane rings, especially those bearing electron-withdrawing groups. The reaction involves the conjugate addition (a Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the ring. rsc.org

For the synthesis of dialkyl cyclopropane-1,1-dicarboxylates, a common MIRC approach involves the reaction of a dialkyl malonate (the Michael donor) with a 1,2-dihaloethane (the Michael acceptor with a leaving group). google.com In a typical procedure for the parent cyclopropane-1,1-dicarboxylic acid, diethyl malonate is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. orgsyn.org The malonate is deprotonated to form an enolate, which attacks one carbon of the 1,2-dibromoethane, displacing one bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, with the enolate attacking the second carbon and displacing the second bromide ion to form the cyclopropane ring. orgsyn.org Various bases and solvents can be used, with systems like potassium carbonate in DMF also proving effective, achieving high yields of dimethyl cyclopropane-1,1-dicarboxylate. google.com

There are two main types of MIRC reactions. In Type-I, the leaving group is on the Michael acceptor (as in the malonate/dihaloethane example). In Type-II, the leaving group is located on the nucleophile itself. rsc.org

Photoredox Catalysis in Cyclopropane Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, including the formation of cyclopropane rings. chemistryviews.org This approach allows for the generation of radical intermediates under exceptionally mild conditions. nih.govrsc.org

One strategy involves using a ruthenium-based photoredox catalyst, such as Ru(bpy)₃₂, to generate an iodomethyl radical from diiodomethane. chemistryviews.org This radical species then acts as a carbenoid, adding to Michael acceptors like α,β-unsaturated esters to form the corresponding cyclopropane derivative. chemistryviews.org This method provides a valuable alternative to syntheses involving zinc carbenoids or ylides. chemistryviews.org

Photoredox catalysis also enables novel cascade reactions. A visible-light-promoted procedure allows for the divergent synthesis of complex cyclopropane scaffolds from the same starting materials by controlling the reaction pathway. nih.gov For example, N-substituted oxamic acids and methyl 4-chloro-2-methylenebutanoate can be selectively converted into either spirocyclopropyl succinimides or cyclopropyl-acetamides through radical addition/cyclization cascades, demonstrating the versatility of this approach. nih.gov This method is noted for its good functional group tolerance and broad substrate scope. nih.gov

Stereoselective Synthesis of this compound Derivatives

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for constructing complex molecules with defined three-dimensional architectures. For this compound and its analogues, which contain multiple stereocenters, the development of stereoselective synthetic methods is paramount. These methods are broadly categorized into enantioselective and diastereoselective approaches, enabling chemists to access specific stereoisomers with high fidelity.

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For cyclopropane derivatives, this is achieved primarily through chiral catalysts, chiral auxiliaries, or enzymatic transformations.

The use of chiral transition-metal catalysts is a powerful strategy for asymmetric cyclopropanation. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Dirhodium tetracarboxylate complexes are prominent catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. nih.govsemanticscholar.org By modifying the carboxylate ligands with chiral moieties, highly enantioselective transformations can be achieved. For instance, in the synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates, the choice of chiral rhodium catalyst was found to be dependent on the substitution pattern of the diazoacetate. The catalyst Rh₂(R-p-Ph-TPCP)₄ was optimal for meta- or para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ proved superior for ortho-substituted substrates, yielding products with enantiomeric excesses (ee) ranging from 86% to over 99%. nih.govsemanticscholar.org Another study demonstrated that a chiral-at-metal Rh(III) complex could catalyze the reaction between sulfoxonium ylides and β,γ-unsaturated ketoesters to afford 1,2,3-trisubstituted cyclopropanes with up to 99% ee and high diastereomeric ratios (dr) of >20:1. organic-chemistry.org

Cobalt-based catalysts have also been developed for enantioselective cyclopropanation. Bis-[(+)-camphorquinonedioximato]cobalt(II) has been used to achieve enantioselective cyclopropanation with up to 70% ee in the synthesis of 2-phenylcyclopropanecarboxylates. rsc.org More advanced cobalt(II) complexes, particularly those based on D₂-symmetric chiral porphyrins, have shown remarkable efficiency in radical cyclopropanation, producing a wide variety of chiral cyclopropanes with excellent diastereoselectivity and enantioselectivity. researchgate.net

In recent years, bio-inspired catalysts, or artificial metalloenzymes, have emerged as a sustainable alternative. Engineered myoglobin (B1173299) (Mb) variants have been successfully employed as catalysts for the asymmetric cyclopropanation of styrenes and other olefins with diazoacetate reagents. rochester.edu These biocatalysts can be fine-tuned through rational design and directed evolution to provide access to specific stereoisomers. For example, engineered myoglobins were used for the gram-scale synthesis of the chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu

Table 1: Performance of Chiral Catalysts in Enantioselective Cyclopropanation

| Catalyst Type | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium(III) | Sulfoxonium ylides + β,γ-Unsaturated ketoesters | 1,2,3-Trisubstituted cyclopropanes | >20:1 | Up to 99% | organic-chemistry.org |

| Dirhodium Tetracarboxylate | Vinyl heterocycles + Aryldiazoacetates | 1-Aryl-2-heteroarylcyclopropanes | Highly diastereoselective | 86% to >99% | nih.govsemanticscholar.org |

| Cobalt(II) Porphyrin | Alkenes + Diazo compounds | Heteroaryl cyclopropanes | Up to 99:1 | Up to 99% | researchgate.net |

| Bis-[(+)-camphorquinonedioximato]cobalt(II) | Diazoalkanes + Alkenes | 2-Phenylcyclopropanecarboxylates | Not specified | Up to 70% | rsc.org |

| Engineered Myoglobin | Styrenes + Diazoacetates | 1-Carboxy-2-aryl-cyclopropanes | 98–99.9% | 96–99.9% | rochester.edu |

This approach involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants. The auxiliary sterically directs the cyclopropanation reaction and is subsequently cleaved to yield the enantioenriched cyclopropane product.

A common strategy involves using chiral auxiliaries derived from readily available natural products. For example, (R)-pantolactone has been successfully used as a chiral auxiliary in dirhodium-catalyzed cyclopropanation reactions to produce chiral cyclopropane carboxylates with high asymmetric induction. nih.gov Another approach utilizes oxazolidinones as chiral auxiliaries. In a three-step sequence, the boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one reacts with α,β-unsaturated aldehydes to form syn-aldol products. rsc.org The hydroxyl group in these adducts then directs a subsequent diastereoselective cyclopropanation. Finally, a retro-aldol cleavage removes the auxiliary, yielding chiral cyclopropane-carboxaldehydes with >95% ee. rsc.org This method cleverly uses a temporary stereocenter to control the formation of the permanent stereocenters on the cyclopropane ring. rsc.org

The Michael-Initiated Ring Closure (MIRC) reaction is another powerful tool where chiral auxiliaries attached to the Michael acceptor can effectively control the stereochemical outcome, leading to enantioenriched cyclopropanes. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can perform reactions in aqueous media under mild conditions with exceptional levels of stereocontrol.

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a common enzymatic strategy. The lipase (B570770) Novozyme 435 has been shown to be an effective biocatalyst for the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate, yielding (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate for the drug Cilastatin. researchgate.net Similarly, chloroperoxidase from Rhodococcus sp. has been used for the enantioselective hydrolysis of (R,S)-2,2-dimethylcyclopropane-1-carboxylate to produce the corresponding S-acid. researchgate.net

Engineered enzymes can also catalyze asymmetric cyclopropanation directly. Variants of cytochrome P450 have been engineered to catalyze the cyclopropanation of (Z)-enol acetates to produce enantio- and diastereoenriched 1,2,3-polysubstituted cyclopropanes. nih.gov Furthermore, engineered heme proteins, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), have been developed to catalyze the reaction between vinyl boronic acid pinacol (B44631) ester and ethyl diazoacetate. nsf.gov This biocatalytic approach produces functionalized cyclopropanes with high diastereo- and enantioselectivity, avoiding the need for expensive transition-metal catalysts and providing a platform for generating diverse cyclopropane building blocks. nsf.gov

Table 2: Examples of Enantioselective Enzymatic Transformations

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Novozyme 435 (Lipase) | Asymmetric Hydrolysis | Racemic ethyl-2,2-dimethylcyclopropane carboxylate | (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid | Not specified | researchgate.net |

| Chloroperoxidase | Enantioselective Hydrolysis | (R, S)‐2,2‐dimethylcyclopropane‐1‐carboxylate | S‐2,2‐dimethyl cyclopropane‐1‐carboxylic acid | Not specified | researchgate.net |

| Engineered Cytochrome P450 | Asymmetric Cyclopropanation | (Z)-enol acetates + Diazo compounds | 1,2,3-Polysubstituted cyclopropanes | High | nih.gov |

| Engineered RmaNOD | Asymmetric Cyclopropanation | Vinyl boronic acid pinacol ester + Ethyl diazoacetate | cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclopropanecarboxylic acid ethyl ester | >99% | nsf.gov |

Diastereoselective Control in Synthesis

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative configuration of these stereocenters. For this compound, this primarily involves controlling the cis/trans relationship between the two carboxylate groups.

The relative orientation of substituents on a cyclopropane ring profoundly influences its physical properties and biological activity. Therefore, methods that selectively produce either the cis or trans isomer are highly valuable.

Catalyst control is a key strategy. The choice of metal and ligands in a catalytic system can dictate the diastereochemical outcome. For instance, rhodium-catalyzed cyclopropanations are known for their high diastereoselectivity, often favoring the trans product due to steric repulsion in the transition state. nih.gov However, specific chiral rhodium(III) complexes have been developed that provide excellent control, leading to almost exclusive formation of one diastereomer (dr >20:1). organic-chemistry.org In some cases, the reaction can be tuned to favor one isomer over the other. Chiral telluronium ylides have been used in reactions with α,β-unsaturated esters and ketones to selectively afford either cis-2-silylvinyl-trans-3-substituted or trans-2-silylvinyl-trans-3-substituted cyclopropane derivatives with high diastereoselectivity, depending on the base used. ornl.gov

Substrate control is another effective approach. The inherent stereochemistry of a reactant can direct the formation of a specific diastereomer. For example, the reaction of isopropylidene diphenylsulfurane with an alkylidene malonate derived from (d)-glyceraldehyde produces almost exclusively a single diastereoisomer of the corresponding dimethyl cyclopropane-1,1-dicarboxylate. unamur.be A process involving reductive radical decarboxylation has been shown to selectively form a cis-cyclopropane structure, where a bulky silyloxymethyl group on the cyclopropyl radical intermediate directs the incoming hydride to the opposite face. acs.org

Post-synthetic isomerization offers another route to access a desired diastereomer. A synthetic intermediate of a cis-cyclopropane derivative was effectively epimerized to the corresponding trans isomer upon treatment with a magnesium-based base. acs.org Additionally, a method for separating cis and trans isomers of cyclopropane carboxylic acids involves the careful treatment of an aqueous solution of their salts with a weak acid like carbonic acid. google.com This causes the preferential precipitation of one isomer while the other remains in solution. google.com For instance, this technique has been used to separate (±)-cis-3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane carboxylic acid from a mixture of cis and trans isomers. google.com

Continuous Flow Processing for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering substantial advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve unstable intermediates. researchgate.netacs.org By conducting reactions in a continuously flowing stream through a reactor, such as a microreactor or a packed-bed column, precise control over parameters like temperature, pressure, and reaction time is achieved. researchgate.netacs.org This enhanced control leads to improved reaction yields, higher selectivity, and increased safety. acs.org

One of the key benefits of continuous flow systems is the ability to safely handle highly reactive species, such as carbenes, which are often employed in cyclopropanation reactions. wikipedia.orgacs.org The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for rapid heat dissipation, preventing the formation of dangerous hot spots and enabling reactions to be run under conditions that would be too hazardous for large-scale batch reactors. acs.org

A significant advancement in this area is the development of an organocatalyzed enantioselective continuous-flow process for cyclopropanation. chemistryviews.org In one such system, a diarylprolinol catalyst, which is essential for controlling the stereochemistry of the product, is immobilized on a solid support (polystyrene). chemistryviews.org This solid-phase catalyst is then packed into a column. A solution containing the starting materials (an α,β-unsaturated aldehyde and a bromomalonate) and a base is continuously pumped through the column. chemistryviews.org This setup not only facilitates the efficient synthesis of various substituted cyclopropanes with excellent control over their 3D structure (diastereoselectivity and enantioselectivity) but also simplifies product purification, as the catalyst remains in the reactor. chemistryviews.org Furthermore, the immobilized catalyst demonstrates remarkable stability, retaining its activity for extended periods of continuous operation (over 48 hours), which is a significant advantage for industrial-scale production. chemistryviews.org This method has been shown to reduce the formation of unwanted byproducts that can occur in batch processes due to prolonged contact between the product and the base. chemistryviews.org

Another innovative approach combines multiple reaction steps into a single, uninterrupted sequence, a concept known as "telescoped synthesis." A two-step continuous flow-driven synthesis has been developed for 1,1-cyclopropane aminoketones, which are valuable building blocks in medicinal chemistry. rsc.orgmpg.de This process first involves a photocyclization reaction in a flow photoreactor, followed by a tandem condensation and ring-contraction reaction in a second reactor module. rsc.orgmpg.de The entire sequence is completed with a much shorter residence time compared to traditional batch methods, leading to a significant increase in productivity. rsc.orgmpg.de

The table below summarizes key findings from research on continuous flow cyclopropanation.

| Catalyst System | Reactor Type | Key Advantages | Productivity/Yield | Reference |

| Immobilized Diarylprolinol | Packed-bed column | Reduced byproducts, catalyst reusability, excellent stereoselectivity | High yields, stable for >48h | chemistryviews.org |

| Manganese Dioxide (for diazo formation) | Packed column | Enables multi-step synthesis from alcohols/hydrazines | Not specified | researchgate.net |

| Photoreactor followed by Coil Reactor | Flow photoreactor & coil | High productivity, short residence times, telescoped synthesis | Good chemical yields | rsc.orgmpg.de |

| Rh-immobilized Reactor | Packed column | Safe use of diazo compounds, C-H insertion reactions | Not specified | acs.org |

Implementation of Green Chemistry Principles in Cyclopropane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.dethieme-connect.com The synthesis of cyclopropanes, including this compound, is an area where these principles are being actively applied to create more sustainable and environmentally benign methodologies. thieme-connect.comresearchgate.net

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents. thieme-connect.com Water, being non-toxic, non-flammable, and inexpensive, is considered the ultimate green solvent. thieme-connect.com Research has demonstrated successful organocatalyzed cyclopropanation reactions of α,β-unsaturated aldehydes with bromomalonate carried out in an aqueous medium. thieme-connect.com These reactions proceed to give cyclopropane products in moderate to good yields with high stereoselectivity. thieme-connect.com Ionic liquids have also been explored as alternative reaction media due to their low vapor pressure and potential for recyclability. thieme-connect.com

Another key principle is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted synthesis and electrochemistry are two such technologies that have been applied to cyclopropanation. thieme-connect.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. Electrochemistry offers a way to perform redox reactions without the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. thieme-connect.comrsc.org For instance, an electrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene (B1212753) compounds has been developed using a simple diphenyl sulfide electrocatalyst under base-free conditions. researchgate.net

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, represents a particularly elegant application of green chemistry. thieme-connect.comresearchgate.net Enzymes operate under mild conditions (neutral pH, room temperature) and often exhibit exquisite selectivity, eliminating the need for protecting groups and reducing side reactions. researchgate.net Engineered enzymes have demonstrated the ability to perform cyclopropanations with remarkable diastereo- and enantioselectivity. researchgate.net An innovative strategy combines the in situ generation of a diazo reagent with biocatalysis for the asymmetric cyclopropanation of olefins, further enhancing the green credentials of the process. researchgate.net

The development of sustainable catalytic systems is also crucial. Hydrogen-borrowing catalysis is a powerful strategy that allows alcohols, which are readily available and benign, to be used as alkylating agents. acs.org In this process, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl compound, which then participates in the cyclopropanation reaction. The borrowed hydrogen is then returned, regenerating the catalyst and producing only water as a byproduct. acs.org This approach avoids the use of pre-prepared, often unstable, alkylating agents and minimizes waste. acs.org

The table below highlights various green chemistry approaches applied to cyclopropane synthesis.

| Green Chemistry Principle | Methodology | Specific Example | Key Advantage | Reference |

| Benign Solvents | Reaction in Water | Organocatalyzed reaction of α,β-unsaturated aldehydes with bromomalonate | Avoids hazardous organic solvents, non-toxic | thieme-connect.com |

| Alternative Energy Input | Electrochemistry | Electrocatalytic cyclopropanation of alkenyl trifluoroborates | Avoids chemical redox agents, mild conditions | researchgate.net |

| Alternative Energy Input | Photochemistry | Photoredox-catalyzed intermolecular cyclopropanation | Uses visible light, proceeds in neutral solvent | researchgate.net |

| Biocatalysis | Engineered Enzymes | Asymmetric cyclopropanation of olefins | High selectivity, mild conditions, environmentally friendly | researchgate.net |

| Atom Economy | Hydrogen-Borrowing Catalysis | α-cyclopropanation of ketones using an alcohol | Uses benign reagents, generates water as a byproduct | acs.org |

| Waste Reduction | Kishner Cyclopropane Synthesis | Reaction of α,β-unsaturated carbonyls with hydrazine | Avoids metal catalysts and halogenated reagents, produces N2 gas | wikipedia.org |

Chemical Reactivity and Mechanistic Pathways of Dimethyl Cyclopropane 1,2 Dicarboxylate

Ring-Opening Transformations of Cyclopropane-1,2-dicarboxylates

Donor-acceptor (D-A) cyclopropanes, including dimethyl cyclopropane-1,2-dicarboxylate derivatives, are valuable three-carbon building blocks in organic synthesis. uni-regensburg.de The inherent ring strain and the polarization of the cyclopropane (B1198618) bonds by vicinal electron-donating (donor) and electron-withdrawing (acceptor) groups render them susceptible to a variety of ring-opening reactions. lnu.edu.cnnih.gov These transformations can be initiated by electrophiles, nucleophiles, or radicals, leading to the formation of complex molecular architectures. lnu.edu.cn The reactivity is largely dictated by the nature of the substituents on the cyclopropane ring and the choice of catalyst or promoter, which can steer the reaction towards different pathways, such as cycloadditions or nucleophilic ring-opening. lookchem.com

Lewis Acid-Catalyzed Ring Opening

Lewis acids are frequently employed to activate donor-acceptor cyclopropanes, enhancing their electrophilicity and facilitating ring cleavage. acs.org This activation typically involves the coordination of the Lewis acid to an acceptor group, usually a carbonyl oxygen of the ester moiety. rsc.org This coordination weakens the vicinal carbon-carbon bond of the cyclopropane ring, promoting its opening to form a reactive intermediate that can be trapped by various nucleophiles or undergo further rearrangement. uni-regensburg.deacs.orgrsc.org This strategy has been widely applied in the synthesis of various carbocyclic and heterocyclic systems. lnu.edu.cn

The choice of Lewis acid has a profound impact on the outcome of the ring-opening reaction, dictating the type of product formed. Different Lewis acids can lead to distinct reaction pathways, such as formal cycloadditions, rearrangements, or simple ring-opening with nucleophilic trapping. nih.gov

For instance, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with tin(IV) chloride (SnCl₄) results in cyclopentene (B43876) derivatives through a ring-opening/cyclization cascade. nih.gov In contrast, using titanium(IV) chloride (TiCl₄) with the same substrate stereoselectively furnishes E,E-1,3-diene derivatives via ring-opening followed by proton elimination. nih.gov When dimethyl 2-arylcyclopropane-1,1-dicarboxylates are treated with either SnCl₄ or TiCl₄ in the absence of other reagents, a rapid ring-opening occurs, yielding chlorinated malonate derivatives after quenching. nih.gov

Gallium(III) chloride (GaCl₃) can promote different outcomes; its reaction with dimethyl 2-arylcyclopropane-1,1-dicarboxylates leads to β-styryl malonate upon quenching. nih.gov Tantalum(V) chloride (TaCl₅) behaves similarly to SnCl₄ and TiCl₄ in producing chlorinated ring-opened products but can also mediate reactions with aromatic aldehydes to form substituted tetrahydronaphthalenes. nih.gov In other systems, magnesium iodide (MgI₂) has been identified as the Lewis acid of choice for promoting 1,3-halochalcogenation reactions of cyclopropane dicarboxylates. acs.org

Table 1: Influence of Specific Lewis Acids on Cyclopropane-1,2-dicarboxylate Derivatives This table is interactive. You can sort and filter the data.

| Lewis Acid | Substrate | Product Type | Reference(s) |

|---|---|---|---|

| SnCl₄ | trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | Cyclopentene derivatives | nih.gov |

| TiCl₄ | trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | E,E-1,3-Diene derivatives | nih.gov |

| TiCl₄ | Dimethyl 2-arylcyclopropane-1,1-dicarboxylates | Chlorinated malonates | nih.gov |

| TaCl₅ | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Chlorinated malonates / Tetrahydronaphthalenes | nih.gov |

| GaCl₃ | Dimethyl 2-arylcyclopropane-1,1-dicarboxylates | β-Styryl malonate | nih.gov |

| MgI₂ | Donor-acceptor cyclopropane dicarboxylates | 1,3-Halochalcogenation products | acs.org |

| Yb(OTf)₃ | Fused bicyclic cyclopropanes | Furo-, pyrano-, and pyrrololactams | uni-regensburg.de |

| Ga(OTf)₃ | Fused bicyclic cyclopropanes | Furo-, pyrano-, and pyrrololactams | uni-regensburg.de |

The Lewis acid-catalyzed ring-opening of cyclopropane-1,2-dicarboxylates proceeds through highly reactive intermediates. The generally accepted mechanism involves the initial formation of an activated complex where the Lewis acid is coordinated to one of the carboxyl groups. rsc.org This coordination polarizes the system and facilitates the cleavage of the bond between the donor-substituted carbon and the acceptor-substituted carbon. uni-regensburg.de

This ring-opening is typically an Sₙ1-type process that generates a well-stabilized dipolar species or a carbocationic intermediate. uni-regensburg.dersc.org This intermediate is stabilized by the electron-donating group at one terminus and the electron-withdrawing diester group at the other. oup.com This zwitterionic 1,3-dipole intermediate is a key species that determines the subsequent reaction pathway, whether it be nucleophilic attack, elimination, or cycloaddition. rsc.orgoup.com For example, in the TaCl₅-mediated reaction with aldehydes, quantum chemical modeling suggests a transition state leading from an activated complex to a ring-opened intermediate, with a calculated activation barrier of 14.56 kcal/mol. nih.gov

Base-Promoted Ring Opening

While Lewis acid catalysis is common, ring-opening of activated cyclopropanes can also be achieved under basic conditions. lnu.edu.cn This alternative approach provides a metal-free method for activating the cyclopropane ring, often leading to different reactivity patterns and products compared to acid-catalyzed pathways. rsc.org The base-promoted reactions can proceed through various mechanisms, including homo-Michael additions. lnu.edu.cnrsc.org

Base-promoted ring-opening can enable homo-Michael addition reactions, a type of conjugate addition where the nucleophile attacks the cyclopropane ring. rsc.org A notable strategy involves the use of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates. In the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), the silyl (B83357) protecting group is cleaved to generate a phenolate (B1203915) anion in situ. rsc.org The strong electron-donating character of the resulting phenolate facilitates the opening of the cyclopropane ring. rsc.org

This ring-opening generates a reactive p-quinone methide intermediate, which is then attacked by a C-nucleophile in a homo-Michael fashion. rsc.org This methodology has been successfully applied to a range of carbon acids, including nitro compounds, malonates, and 1,3-diketones, producing the corresponding adducts in high yields. rsc.org

Table 2: Base-Promoted Homo-Michael Addition to 2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylates This table is interactive. You can sort and filter the data.

| Nucleophile (Carbon Acid) | Product Type | Yield | Reference(s) |

|---|---|---|---|

| Ethyl nitroacetate | Nitroalkyl-substituted malonate | 54% | rsc.org |

| Dimethyl malonate | Malonate adduct | 78% | rsc.org |

| Dibenzoylmethane | 1,3-Diketone adduct | High | rsc.org |

| Dimedone | Oxidized adduct | - | rsc.org |

| Malononitrile | Malononitrile adduct | High | rsc.org |

A key mechanistic feature of the base-promoted ring-opening of certain aryl-substituted donor-acceptor cyclopropanes is the formation of quinone methide intermediates. rsc.org Specifically, for 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates, fluoride-induced desilylation produces an electron-rich phenolate anion. rsc.orgnih.gov This increase in the donating ability of the aryl substituent triggers the heterolytic cleavage of the cyclopropane ring, forming a transient p-quinone methide. rsc.org These electrophilic intermediates are highly reactive and are immediately trapped by nucleophiles present in the reaction mixture, leading to the formation of a new C-C bond and the final ring-opened product. rsc.orgnih.gov This strategy represents a novel, metal-free activation mode for donor-acceptor cyclopropanes, relying on the generation of this specific reactive intermediate under basic conditions. rsc.org

Ring-Opening with Heteronucleophiles

The polarized carbon-carbon bond in donor-acceptor cyclopropanes facilitates their use as 1,3-zwitterionic synthons, enabling ring-opening reactions with various heteronucleophiles.

Donor-acceptor cyclopropanes featuring two geminal carboxylic esters undergo efficient ring-opening 1,3-halochalcogenation. The reaction of these cyclopropanes with chalcogenyl chlorides and bromides, catalyzed by a Lewis acid such as magnesium iodide (MgI₂), yields ring-opened products where a halogen atom is installed at the 1-position (adjacent to the donor group) and the chalcogenyl moiety is at the 3-position. nih.govacs.org This transformation works with a variety of D-A cyclopropanes, including those with oxygen, nitrogen, and aromatic systems as the donor group. acs.org

The 1,3-chlorosulfenylation has been demonstrated with various substituted aryl sulfenyl chlorides. acs.org Similarly, the process was extended to 1,3-bromosulfenylation using sulfenyl bromides and 1,3-chloroselenylation using phenylselenyl chloride. acs.org The reaction often proceeds rapidly and in high yields. For instance, the reaction of phthalimide- and phenyl-substituted cyclopropanes with phenylselenyl chloride afforded the selenium-containing products in 66% and 83% yield, respectively. nih.govacs.org

The stereospecificity of this ring-opening reaction has been confirmed. Using an enantioenriched phenyl-substituted cyclopropane (95% ee), the 1,3-chlorosulfenation with p-nitrophenylsulfenyl chloride proceeded with near-complete stereospecificity, yielding the product in quantitative yield and 88% ee. acs.org

Table 1: Examples of 1,3-Chlorosulfenylation of Donor-Acceptor Cyclopropanes Reaction conditions: Cyclopropane (0.2 mmol), p-tolylsulfenyl chloride (1.5–2.0 equiv), MgI₂ (10 mol %), CH₂Cl₂ (0.1 M). acs.org

| Donor Group (R¹) | Reaction Time | Product Yield |

|---|---|---|

| Phthalimide | 5 min | 91% |

| Succinimide | 3 h | 74% |

| Phenoxy | 3 h | 51% |

A three-component 1,3-aminothiolation of donor-acceptor cyclopropanes has been developed. This process involves the reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides. nih.gov Catalyzed by tin(II) triflate (Sn(OTf)₂), the reaction proceeds smoothly at room temperature to give the corresponding ring-opened products. nih.gov In the resulting structure, the sulfonamide group is located at the 1-position, while the arylthio group is at the 3-position relative to the original cyclopropane ring. nih.gov

Table 2: Scope of 1,3-Aminothiolation of Various D-A Cyclopropanes Reaction conditions: Cyclopropane (200 μmol), Sulfonamide (220 μmol), N-(Phenylthio)succinimide (340 μmol), Sn(OTf)₂ (10 mol %), DCE (1.5 mL), 25 °C, 12 h. nih.gov

| Donor Group (at C2) | Sulfonamide | Product Yield |

|---|---|---|

| 4-MeO-Ph | TsNH₂ | 95% |

| Ph | TsNH₂ | 91% |

| 4-F-Ph | TsNH₂ | 94% |

| 2-Naphthyl | TsNH₂ | 88% |

| Ph | BsNH₂ | 85% |

Intramolecular cyclization involving amines can occur through pathways such as the Michael-initiated ring closure (MIRC) reaction. rsc.org This process involves an initial Michael addition of a nucleophile, followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org In a related context, intramolecular asymmetric cyclopropanation can be catalyzed by modified cinchona alkaloids. The proposed mechanism involves an intramolecular Michael addition followed by an intramolecular cyclopropanation via nucleophilic substitution within a chiral ammonium (B1175870) ylide intermediate. rsc.org

Ring-Opening via Radical/Polar Crossover Pathways

The ring-opening of cyclopropanes can also be initiated through radical pathways. A general mechanism involves the addition of a radical to the cyclopropane, which forms a cyclopropyl-substituted carbon radical. This intermediate can then undergo ring-opening to generate a more stable alkyl radical.

A specific example of a radical/polar crossover pathway is seen in the [3+2] cycloaddition of simple aryl cyclopropyl (B3062369) ketones. This reaction is initiated by the one-electron reduction of the ketone to its corresponding radical anion, a process that can be achieved using a visible light photocatalytic system. This radical anion intermediate then undergoes ring-opening, followed by cycloaddition with an olefin to generate highly substituted cyclopentane (B165970) ring systems. nih.gov This method demonstrates a mechanistically distinct approach for the activation and cycloaddition of simple aryl cyclopropyl ketones. nih.gov

Cycloaddition Reactions Involving Cyclopropane-1,2-dicarboxylates

As versatile three-carbon synthons, donor-acceptor cyclopropanes are known to participate in various cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered ring systems. nih.gov

[3+2] Cycloadditions (e.g., with Aldehydes, Diazo Compounds)

The formal [3+2] cycloaddition of donor-acceptor cyclopropanes is a powerful method for constructing five-membered heterocycles.

With Aldehydes: Donor-acceptor cyclopropanes react with aldehydes in a formal [3+2] cycloaddition to produce substituted tetrahydrofurans. nih.govacs.org These reactions can be catalyzed by Lewis acids like Sn(OTf)₂ or SnCl₄, or by Brønsted bases. nih.govacs.org Mechanistic studies suggest that the reaction can proceed through an Sₙ2 attack by the aldehyde on the activated cyclopropane, which allows for the effective transfer of stereochemical information from an enantioenriched cyclopropane to the tetrahydrofuran (B95107) product. acs.org

In Brønsted-base catalyzed reactions, aromatic aldehydes typically yield cis-2,5-substituted tetrahydrofurans as the major diastereoisomer, whereas aliphatic aldehydes favor the trans-cycloadduct. nih.gov These reactions proceed in excellent yields and with high enantioselectivity. nih.gov

Table 3: Diastereoselective [3+2] Cycloaddition of a D-A Cyclopropane with Various Aldehydes Catalyzed by Sn(OTf)₂. acs.org

| Aldehyde | Diastereomeric Ratio (cis:trans) | Product Yield |

|---|---|---|

| Benzaldehyde | >20:1 | 91% |

| p-Anisaldehyde | >20:1 | 92% |

| p-Nitrobenzaldehyde | 10:1 | 68% |

| Cinnamaldehyde | >20:1 | 89% |

With Diazo Compounds: The [3+2] cycloaddition of diazo compounds with various partners is a well-established method for synthesizing five-membered heterocycles like pyrazoles and pyrazolines. researchgate.net Visible-light-mediated [3+2] cycloadditions of donor/donor diazo precursors with alkenes have been developed to afford pyrazoles and spiro-pyrazolines. researchgate.net In a related reaction, the [3+2] cycloaddition of diazo compounds with arynes, generated from o-(trimethylsilyl)aryl triflates, provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. researchgate.net When diazo compounds containing dicarbonyl groups are used in these reactions, a subsequent acyl migration can occur, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. researchgate.net

[3+3] Cycloadditions (e.g., with Nitrones)

The formal [3+3] cycloaddition of donor-acceptor (D-A) cyclopropanes, such as this compound derivatives, with nitrones is a valuable method for synthesizing six-membered heterocyclic compounds. These reactions typically yield tetrahydro-1,2-oxazine derivatives, which are important structural motifs in medicinal chemistry. The process is often facilitated by Lewis acid catalysis, which activates the cyclopropane ring.

The reaction is believed to proceed through a stepwise mechanism. The Lewis acid activates the D-A cyclopropane, promoting a nucleophilic attack by the oxygen atom of the nitrone onto the donor-substituted carbon of the cyclopropane ring. This ring-opening step generates a zwitterionic intermediate. Subsequent intramolecular Mannich-type cyclization of this intermediate affords the final tetrahydro-1,2-oxazine product. nih.gov

The choice of catalyst and substrates influences the reaction's efficiency and stereoselectivity. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the [3+3] annulation of D-A cyclopropanes with γ-hydroxyenones, a related transformation that also proceeds via a ring-opening/cyclization cascade. researchgate.net In the context of nitrone cycloadditions, catalysts like cobalt(II) triflate in conjunction with chiral ligands have enabled enantioselective versions of this transformation with related bicyclobutane substrates, highlighting the tunability of the catalytic system. nih.gov The use of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate in cycloadditions with nitrones has also been explored, leading to the formation of the expected tetrahydro-1,2-oxazines, demonstrating the utility of alkenyl-substituted cyclopropanes in expanding the scope of these reactions. lookchem.com

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield | Diastereomeric Ratio (dr) | Ref |

| Sc(OTf)₃ | Donor-Acceptor Cyclopropane | γ-Hydroxyenone | Tetrahydropyran | Good | High | researchgate.net |

| Yb(OTf)₃ | Cyclopropane-1,1-dicarboxylate | Thiourea | 2-Amino-4,5-dihydrothiophene | - | - | uni-regensburg.de |

| Co(OTf)₂ / Chiral Ligand | Bicyclobutane | Nitrone | Hetero-bicyclo[3.1.1]heptane | High | High | nih.gov |

Rearrangement Reactions of Cyclopropane-1,2-dicarboxylates

Cyclopropane-1,2-dicarboxylates and related derivatives are known to undergo a variety of rearrangement reactions, driven by the release of inherent ring strain (approximately 27 kcal/mol). researchgate.netthieme-connect.de A classic transformation for such systems is the vinylcyclopropane (B126155) rearrangement, which converts a vinyl-substituted cyclopropane into a cyclopentene, typically at high temperatures. nih.govresearchgate.net This ring-expansion is a powerful tool for constructing five-membered rings. nih.gov

More complex rearrangements can be initiated under Lewis acid catalysis. For example, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅) does not lead to the expected [3+2] cycloaddition product (a tetrahydrofuran). Instead, it triggers a novel rearrangement cascade, yielding substituted tetrahydronaphthalenes. nih.gov This transformation involves the opening of the cyclopropane ring to form a carbocationic intermediate, which then participates in an intramolecular electrophilic substitution with the pendant aryl group, ultimately leading to the polycyclic product. nih.gov

The divinylcyclopropane-cycloheptadiene rearrangement is another significant, though more extensively studied in 1,2-divinyl systems, isomerization that is conceptually related to the Cope rearrangement and driven by ring-strain release. wikipedia.org The thermal isomerization of simple cyclopropanes, such as cis- and trans-1,2-dideuteriocyclopropane, to propene also proceeds through ring-opening to form a propane-1,3-diyl intermediate. thieme-connect.de These fundamental rearrangement pathways underscore the synthetic potential of the strained cyclopropane ring in dicarboxylate systems to access diverse and complex molecular architectures.

Mechanistic Investigations and Computational Modeling

The mechanisms of the reactions involving this compound are often complex, proceeding through various intermediates and transition states. A combination of computational modeling and experimental analysis has been crucial for elucidating these intricate pathways.

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of cyclopropane derivatives. mdpi.com Functionals such as B3LYP and M06-2X are frequently employed to calculate the energetics of reaction pathways, optimize the geometries of intermediates and transition states, and rationalize observed stereoselectivities. scispace.comnih.govrsc.org

For instance, DFT calculations at the B3LYP level have been used to model the TaCl₅-mediated rearrangement of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. These studies calculated the activation barrier for the key cyclopropane ring-opening step, providing quantitative support for the proposed mechanism. nih.gov In the study of cycloadditions, DFT is used to determine whether a reaction is concerted or stepwise. nih.gov While many 1,3-dipolar cycloadditions are concerted, computations have shown that highly polar reactions, or those where intermediates are significantly stabilized, can proceed via a stepwise pathway involving a zwitterionic intermediate. mdpi.comscispace.com The activation enthalpies and reaction enthalpies calculated through DFT help to explain the reactivity and regioselectivity observed experimentally. nih.gov

| Method | System Studied | Finding | Ref |

| DFT (B3LYP) | TaCl₅-Mediated Rearrangement | Calculated activation barrier for cyclopropane ring-opening | nih.gov |

| DFT (B3LYP/6-31G(d)) | Cu(I)-catalyzed azide-propyne cycloaddition | Compared uncatalyzed and catalyzed pathways, showing high activation for uncatalyzed route | mdpi.com |

| DFT (wb97xd) | Dihalocarbene addition to thioketones | Showed a stepwise mechanism via a thiocarbonyl ylide intermediate for electrophilic carbenes | mdpi.com |

| DFT (M06-2X) | Nitrone-alkene [3+2] cycloaddition | Investigated radical vs. concerted pathways, finding radical mechanism to be favored | mdpi.com |

Experimental kinetic studies provide crucial data that complements computational models of reaction mechanisms. The rates of ring-opening for donor-acceptor cyclopropanes are influenced by both structural and electronic factors, such as the nature of the donor and acceptor groups. acs.org While detailed spectrophotometric analyses dedicated solely to this compound are not extensively documented in recent literature, kinetic analysis is a fundamental component of mechanistic studies in this area. scilit.comacs.org For example, the kinetics of the thermal isomerization of optically active trans-1,2-dideuteriocyclopropane were studied to provide evidence for the double rotation of methylene (B1212753) groups in the propane-1,3-diyl intermediate. thieme-connect.de

Modern mechanistic studies often use NMR spectroscopy to monitor reaction progress over time, which serves as a form of kinetic analysis. researchgate.netdtic.mil For example, ¹H NMR analysis has been used to observe the presence and gradual disappearance of proposed intermediates in the cycloaddition of nitrones with cyclopropyl-substituted oxindoles, providing direct evidence for a stepwise mechanism. nih.gov Such analyses, while not strictly spectrophotometric, serve the same purpose of tracking species concentration over time to build a kinetic profile of the reaction.

The direct detection and characterization of transient intermediates are paramount to confirming a proposed reaction mechanism. In the reactions of this compound, intermediates are typically short-lived and are often inferred from the final products or computational studies. However, in some cases, they can be observed or trapped.

In Lewis acid-catalyzed [3+3] cycloadditions with nitrones, a zwitterionic intermediate is proposed. nih.gov This intermediate results from the nucleophilic ring-opening of the cyclopropane by the nitrone. While often too reactive to isolate, its existence is supported by DFT calculations and, in some systems, by NMR analysis which can detect species that form and then are consumed as the reaction progresses. nih.govrsc.org Dynamic high-resolution mass spectrometry has also been used to detect zwitterionic intermediates in related MIRC cyclopropanation reactions. rsc.org

In the TaCl₅-mediated rearrangement of aryl-cyclopropane dicarboxylates, a series of intermediates including a complex with the Lewis acid, a carbocationic species formed after ring-opening, and subsequent cyclic intermediates are proposed. nih.gov The formation of a stable side-product, dimethyl 2-(2-chloro-2-phenylethyl)malonate, under the reaction conditions (in the absence of an aldehyde) lends strong experimental support to the proposed ring-opening pathway that generates these intermediates. nih.gov Similarly, studies on the ring-opening of cyclopropanes with selenenyl halides suggest the formation of well-stabilized dipolar species, particularly when a Lewis acid like TiCl₄ is used. rsc.org

| Reaction Type | Proposed Intermediate(s) | Method of Elucidation | Ref |

| [3+3] Cycloaddition with Nitrones | Zwitterionic intermediate, Boat-like transition state | DFT calculations, ¹H NMR analysis of reaction mixture | nih.gov |

| TaCl₅-Mediated Rearrangement | Carbocationic intermediate, Cyclic intermediates (E, F) | Mechanistic proposal based on final product structure, trapping experiments, DFT | nih.gov |

| Selenenylation with TiCl₄ | Dipolar species | Mechanistic interpretation based on product stereochemistry | rsc.org |

| Thermal Isomerization | Propane-1,3-diyl | Kinetic studies of racemization vs. isomerization | thieme-connect.de |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dimethyl cyclopropane-1,2-dicarboxylate, providing detailed information about the atomic framework, connectivity, and stereochemistry of its isomers.

Unidimensional NMR (¹H, ¹³C) Applications

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in identifying the structural features of this compound. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry of the molecule, allowing for clear differentiation between the cis and trans isomers.

In ¹H NMR spectra, the protons on the cyclopropane (B1198618) ring typically appear in the upfield region. For the trans isomer, the methine protons (CH-COOCH₃) and methylene (B1212753) protons (CH₂) of the cyclopropane ring show distinct signals. The methoxy (B1213986) groups (-OCH₃) appear as sharp singlets further downfield. chemicalbook.com The ¹³C NMR spectra provide complementary information, with characteristic signals for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the cyclopropane ring. nih.gov The symmetry of the isomers influences the number of unique signals observed; for instance, the meso or cis form has different symmetry compared to the chiral trans isomers. brainly.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Cyclopropane Ring (CH, CH₂) | 1.0 - 2.5 | Complex multiplets, specific shifts and coupling constants depend on cis/trans stereochemistry. |

| ¹H | Methoxy (OCH₃) | 3.6 - 3.8 | Typically a sharp singlet. |

| ¹³C | Cyclopropane Ring (C1, C2, C3) | 15 - 35 | Shifts are influenced by substitution and strain. |

| ¹³C | Methoxy (OCH₃) | 50 - 55 | - |

| ¹³C | Carbonyl (C=O) | 165 - 175 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and determining the through-bond and through-space correlations within this compound. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between the methine and methylene protons on the cyclopropane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J_CH). sdsu.edu It is used to assign the signals of the cyclopropane carbons by correlating them to their attached protons. For example, the proton signal for the methoxy group will show a cross-peak to the methoxy carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing key information about stereochemistry. For the cis isomer of this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the two methine groups, as they are on the same face of the cyclopropane ring. In contrast, this correlation would be absent or very weak in the trans isomer.

Together, these 2D NMR methods provide a comprehensive map of the molecular structure, allowing for definitive assignment of both connectivity and relative stereochemistry. princeton.eduslideshare.net

Specialized NMR for Coordination Complexes (e.g., ⁷¹Ga NMR)

When this compound or its corresponding dicarboxylate anion acts as a ligand to form metal complexes, specialized NMR techniques targeting the metal nucleus can provide profound insight into the coordination environment. For gallium complexes, ⁷¹Ga NMR is a powerful tool. huji.ac.il

Gallium has two NMR-active quadrupolar nuclei, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the nucleus of choice due to its higher sensitivity and narrower signal linewidths. huji.ac.il The ⁷¹Ga chemical shift is extremely sensitive to the coordination number and symmetry of the gallium center. nih.gov Studies on gallium complexes with dicarboxylate ligands, such as the closely related dimethyl cyclopropane-1,1-dicarboxylate, have shown that ⁷¹Ga NMR can distinguish between different types of gallium atoms within a complex, such as those in cationic ligand-bound species versus those in tetrahalogallate anions. nih.gov The formation of different coordination spheres around the gallium atom, for instance, tetrahedral versus octahedral geometries, results in vastly different ⁷¹Ga chemical shifts, making it possible to characterize the species present in solution. nih.govrsc.orgchemrxiv.org

Real-time Reaction Monitoring Utilizing Benchtop NMR

The advent of compact, portable benchtop NMR spectrometers has enabled real-time monitoring of chemical reactions directly in the laboratory environment. mdpi.comrsc.org This technology is highly applicable to monitoring the synthesis of this compound, which is typically formed via esterification of the corresponding dicarboxylic acid or through cyclopropanation reactions.

Benchtop NMR allows for the simultaneous structural and quantitative analysis of reactants, intermediates, and products as the reaction progresses. mdpi.com For example, in an esterification reaction, one could monitor the disappearance of the carboxylic acid proton signals and the appearance of the methyl ester proton and carbon signals. osf.ioresearchgate.net This non-invasive method provides kinetic data without the need for sampling and offline analysis, enabling rapid optimization of reaction conditions like temperature, catalyst loading, and reaction time. nih.gov The ability to use even 2D NMR techniques on some benchtop systems further enhances the capability to elucidate reaction mechanisms and identify unknown byproducts in real-time. rsc.orgosf.io

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry. For this compound, this technique is particularly valuable for unambiguously distinguishing between the cis and trans isomers.

While obtaining a single crystal of the liquid dimethyl ester can be challenging, its coordination complexes with metals are often crystalline and suitable for X-ray diffraction analysis. scirp.orgnih.gov The resulting crystal structure reveals the exact coordination mode of the dicarboxylate ligand to the metal center. scispace.commdpi.com It can confirm whether the ligand coordinates in a monodentate, bidentate (chelating), or bridging fashion. Furthermore, the analysis provides indisputable proof of the relative stereochemistry of the substituents on the cyclopropane ring. In chiral complexes, the absolute configuration can also be determined, which is crucial for enantioselective synthesis and applications.